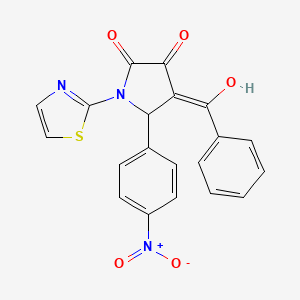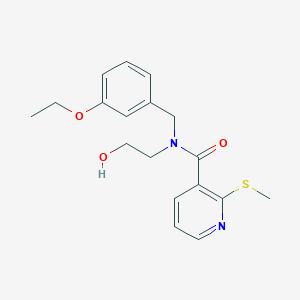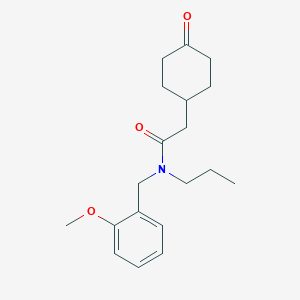![molecular formula C19H27FN2O2 B3919971 3-[(cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3919971.png)
3-[(cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone
Vue d'ensemble
Description
3-[(cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. This compound is commonly referred to as "CFM-2," and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for the treatment of various medical conditions.
Mécanisme D'action
The exact mechanism of action of CFM-2 is not fully understood, but it is believed to work by inhibiting the activity of the TRPV1 receptor. This receptor is involved in the transmission of pain signals, and by inhibiting its activity, CFM-2 may be able to reduce pain sensations.
Biochemical and Physiological Effects:
In addition to its analgesic effects, CFM-2 has been shown to have a range of other biochemical and physiological effects. These include anti-inflammatory effects, antioxidant effects, and neuroprotective effects. CFM-2 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CFM-2 for lab experiments is its high degree of purity, which allows for accurate dosing and reliable experimental results. However, one limitation of CFM-2 is that it is a synthetic compound, which may limit its applicability to certain experimental models.
Orientations Futures
There are several potential future directions for research on CFM-2. One area of interest is in the development of novel pain medications based on the structure of CFM-2. Another potential direction is in the investigation of CFM-2 as a treatment for other medical conditions such as inflammation, neurodegenerative diseases, and cancer.
Conclusion:
In conclusion, CFM-2 is a synthetic compound with significant potential for therapeutic applications in various medical conditions. Its analgesic effects, anti-inflammatory effects, and neuroprotective effects make it a promising candidate for the development of novel pain medications and treatments for other medical conditions. Further research is needed to fully understand the mechanism of action of CFM-2 and to explore its potential applications in the field of pharmacology.
Applications De Recherche Scientifique
CFM-2 has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is in the treatment of neuropathic pain. CFM-2 has been shown to have analgesic effects in animal models of neuropathic pain, and it has been suggested that this compound may be a viable alternative to traditional pain medications such as opioids.
Propriétés
IUPAC Name |
3-[(cyclohexylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-16-9-7-15(8-10-16)13-22-12-4-11-19(24,18(22)23)14-21-17-5-2-1-3-6-17/h7-10,17,21,24H,1-6,11-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUPNSSIYADHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2(CCCN(C2=O)CC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Cyclohexylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919900.png)
![N-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919907.png)

![1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3919920.png)

![1-[2-(3-chlorophenyl)ethyl]-4-{[(2-ethyl-5-pyrimidinyl)methyl]amino}-2-pyrrolidinone](/img/structure/B3919927.png)
![3-[2-(2-fluorophenyl)ethyl]-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B3919935.png)


![4-hydroxy-4-methyl-3-[2-oxo-2-(2-thienyl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B3919957.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3919964.png)

![N-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919979.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919992.png)